[3-(hydroxymethyl)naphthalen-1-yl]methanol
Description
[3-(Hydroxymethyl)naphthalen-1-yl]methanol (C₁₂H₁₂O₂) is a naphthalene derivative featuring hydroxymethyl (-CH₂OH) substituents at the 1- and 3-positions of the fused aromatic ring system. This compound is structurally characterized by its planar naphthalene backbone, with minor deviations due to the hydroxymethyl groups. The molecule exhibits intramolecular and intermolecular hydrogen bonding via its hydroxyl groups, influencing its crystallinity and solubility .
Properties
IUPAC Name |
[4-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-5-10-3-1-2-4-12(10)11(6-9)8-14/h1-6,13-14H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADLVBKXABBHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(hydroxymethyl)naphthalen-1-yl]methanol typically involves the hydroxymethylation of naphthalene derivatives. One common method is the reaction of naphthalene with formaldehyde in the presence of a base, followed by reduction to yield the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[3-(Hydroxymethyl)naphthalen-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid.
Reduction: Formation of naphthalene-1-methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of hydroxymethyl derivatives in anticancer therapies. For example, compounds similar to [3-(hydroxymethyl)naphthalen-1-yl]methanol have shown promising results in selectively targeting cancer cells expressing the p53 protein. In a study involving various derivatives, certain compounds exhibited IC50 values ranging between 1.47 and 7.50 μM against HCT116 colon cancer cells expressing wild-type p53, indicating their potential as selective anticancer agents .
Pharmacological Properties
The presence of the hydroxymethyl group in naphthalene derivatives has been linked to enhanced solubility and bioavailability, making them suitable candidates for drug development. The modification of naphthalene structures to include hydroxymethyl groups can lead to improved pharmacokinetic profiles, which are critical for therapeutic efficacy .
Material Science
Polymer Synthesis
this compound can serve as a precursor for synthesizing polyfunctional polymers. Its hydroxymethyl group can participate in condensation reactions, facilitating the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating such naphthalene derivatives into polymer matrices can significantly improve their performance in various applications .
Fluorescent Materials
The unique electronic properties of naphthalene derivatives enable their use in developing fluorescent materials. When incorporated into polymeric systems, this compound can enhance fluorescence characteristics, making it suitable for applications in optoelectronics and sensing technologies .
Environmental Applications
Biodegradation Studies
Recent investigations into the biodegradability of aromatic compounds have included this compound as a model compound. Studies show that certain microbial strains can metabolize this compound effectively, suggesting its potential as a biodegradable alternative in various industrial applications .
Photodegradation Research
The photochemical behavior of this compound under UV light has been studied to understand its environmental fate. Such studies are crucial for assessing the ecological impact of using this compound in consumer products and industrial processes .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in Medicinal Chemistry, researchers synthesized several hydroxymethyl derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that compounds with specific substitutions at the naphthalene ring exhibited significant selectivity towards p53-expressing cancer cells, highlighting the therapeutic potential of this compound derivatives in cancer treatment .
Case Study 2: Polymer Development
A research team explored the use of this compound in developing high-performance polymers. They reported that incorporating this compound into polymer blends resulted in materials with superior mechanical properties and thermal resistance compared to conventional polymers without such modifications .
Mechanism of Action
The mechanism of action of [3-(hydroxymethyl)naphthalen-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of [3-(hydroxymethyl)naphthalen-1-yl]methanol to other naphthalene-based hydroxymethyl derivatives are summarized in Table 1, followed by a detailed analysis.
Table 1: Comparison of Key Features
Structural and Functional Analysis
Naphthalen-1-ylmethanol (CAS 4780-79-4) Structure: A single hydroxymethyl group at the 1-position of naphthalene. Properties: The molecule is nearly planar, with intermolecular O–H⋯O hydrogen bonds forming infinite chains . This compound serves as a precursor for more complex derivatives.
[4-(Hydroxymethyl)naphthalen-1-yl]methanol Structure: Positional isomer with hydroxymethyl groups at 1- and 4-positions. Properties: The 1,4-substitution pattern may alter crystallinity and solubility compared to the 1,3-isomer due to steric and electronic effects .
3-(Hydroxymethyl)-2-(naphthalen-1-yl)benzaldehyde
- Structure : Benzaldehyde ring substituted with a hydroxymethyl group and a naphthyl group.
- Reactivity : The hydroxymethyl group is oxidizable to an aldehyde under aerobic conditions, as demonstrated in catalytic desymmetrization studies . This highlights the role of hydroxymethyl groups in redox-active applications.
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol Structure: Incorporates a dimethylamino group on the naphthalene ring, enhancing electronic diversity. Applications: Used as a pharmaceutical intermediate, illustrating the utility of hydroxymethyl-naphthalene hybrids in drug synthesis .
2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol Structure: Multi-ring system with hydroxymethyl and ethanol groups. Properties: Stabilized by intramolecular O–H⋯O hydrogen bonds and forms intermolecular chains, similar to the target compound .
Key Trends and Implications
- Positional Isomerism : The 1,3-substitution pattern in the target compound may enhance symmetry and packing efficiency in crystals compared to 1,4-isomers .
- Hydrogen Bonding: Multi-hydroxymethyl derivatives exhibit stronger intermolecular interactions, impacting melting points and solubility. For example, naphthalen-1-ylmethanol forms infinite chains via O–H⋯O bonds , while the target compound’s dual hydroxymethyl groups could enable 2D or 3D network formation.
- Reactivity : Hydroxymethyl groups are susceptible to oxidation (e.g., to aldehydes) or functionalization (e.g., esterification), making these compounds versatile intermediates in organic synthesis .
Biological Activity
[3-(Hydroxymethyl)naphthalen-1-yl]methanol, a naphthalene derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a hydroxymethyl group attached to the naphthalene ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Chemical Formula : C12H12O2
- CAS Number : 483312-56-7
- Molecular Weight : 188.22 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain naphthalene derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range significantly, with some compounds showing effective inhibition at concentrations as low as 0.5 µg/mL against Methicillin-sensitive Staphylococcus aureus (MSSA) .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain naphthalene derivatives have been shown to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors in cancer cell lines .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of this compound. Naphthalene derivatives are known to scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress . The antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), where lower EC50 values indicate higher activity.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the hydroxymethyl group enhances the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including this compound, against clinical isolates of bacteria. The results indicated that this compound exhibited notable activity against MSSA with an MIC of 0.5 µg/mL, while showing reduced efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .
- Cytotoxicity Assay : In a cytotoxicity assay conducted on several cancer cell lines, this compound demonstrated significant growth inhibition compared to control groups. The IC50 values ranged from 10 to 20 µM across different cell lines, suggesting a promising therapeutic index for further development .
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(hydroxymethyl)naphthalen-1-yl]methanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding aldehyde or ester using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 12 hours . Key optimization factors include:
- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.
- Solvent choice : THF ensures solubility and stabilizes intermediates.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product.
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC).
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure and hydrogen-bonding network of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of a saturated ethanol solution.
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure refinement : Employ SHELXL for refinement, focusing on bond lengths (e.g., C–O = 1.44 Å) and angles (e.g., C–C–C = 120°). Hydrogen bonding (O–H⋯O) parameters (distance ~1.81 Å, angle ~176.55°) are critical for analyzing infinite chains along the [100] direction .
- Validation : Cross-check with density functional theory (DFT) calculations to confirm planarity deviations (<0.03 Å for the naphthalene core) .
Q. What spectroscopic techniques are most effective in characterizing the functional groups and confirming the synthesis of this compound?
- Methodological Answer :
- ¹H NMR : Identify hydroxymethyl protons (δ 4.5–5.0 ppm, singlet) and aromatic protons (δ 7.2–8.2 ppm, multiplet).
- IR spectroscopy : Detect O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1050–1150 cm⁻¹).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z = 188.2 for C₁₂H₁₂O₂⁺) via electrospray ionization (ESI).
- Validation : Compare with published spectra of structurally related naphthalene derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data (e.g., bond length variations) when refining the structure of this compound using SHELX software?
- Methodological Answer :
- Data weighting : Apply the ShelX WGHT command to balance high- and low-angle reflections.
- Hydrogen placement : Use HFIX commands for constrained refinement of hydroxyl hydrogens.
- Discrepancy analysis : Compare anisotropic displacement parameters (ADPs) for carbon atoms; deviations >0.05 Ų suggest disorder or twinning .
- Case Study : In , torsional angles (e.g., C2–C1–C11–O1 = −113.15°) were refined iteratively to resolve planarity conflicts .
Q. What computational chemistry approaches are recommended to predict the reactivity of the hydroxymethyl groups in this compound for derivatization studies?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compute Fukui indices, identifying nucleophilic sites on the hydroxymethyl groups.
- Molecular docking : Simulate interactions with enzymes (e.g., esterases) to predict regioselective acetylation.
- Solvent effects : Conduct COSMO-RS simulations to optimize reaction media (e.g., DMF vs. acetonitrile) for derivatization .
- Application : The compound’s hydroxymethyl groups can be esterified or oxidized to carboxylic acids for polymer precursors .
Q. How does the planarity of the naphthalene ring system influence the hydrogen-bonding patterns and crystal packing of this compound, and how can this be exploited in material design?
- Methodological Answer :
- Planarity analysis : The naphthalene core (mean deviation <0.03 Å) enables π-π stacking (3.5–4.0 Å interplanar distances), while O–H⋯O hydrogen bonds (2.8 Å) stabilize 1D chains .
- Material design : Leverage directional hydrogen bonds to engineer co-crystals with fluorophores (e.g., anthracene) for optoelectronic applications.
- Thermal analysis : Use differential scanning calorimetry (DSC) to assess melting points influenced by packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
